4-(decyloxy)-N-(2-furylmethyl)benzamide
Description
4-(Decyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative featuring a decyloxy (C₁₀H₂₁O) group at the para position of the benzamide ring and a 2-furylmethyl substituent on the nitrogen atom. Its synthesis typically involves coupling 4-(decyloxy)benzoic acid derivatives with 2-furylmethylamine under conditions optimized for amide bond formation .
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5g/mol |
IUPAC Name |
4-decoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-16-25-20-14-12-19(13-15-20)22(24)23-18-21-11-10-17-26-21/h10-15,17H,2-9,16,18H2,1H3,(H,23,24) |
InChI Key |
ROEXWPJKVJRJAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 2-furylmethyl group introduces electron-rich aromaticity, while the 4-nitrophenyl group in the nitro analog is strongly electron-withdrawing. This difference impacts electronic spectra and reactivity .
- Lipophilicity: Longer alkoxy chains (e.g., decyl vs.
Spectroscopic and Physical Properties
Table 1: Comparative Physicochemical Data
Key Findings :
- The nitro derivative exhibits a higher melting point (135.5–137.1°C) compared to the furylmethyl analog, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from the nitro group .
- The C=O stretching frequency (~1657 cm⁻¹) is consistent across benzamide derivatives, confirming the amide bond’s stability .
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